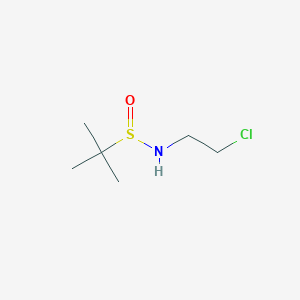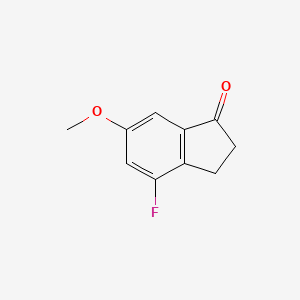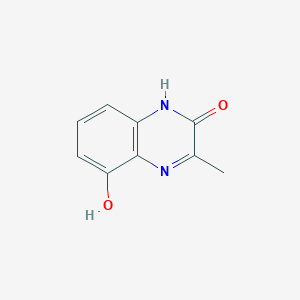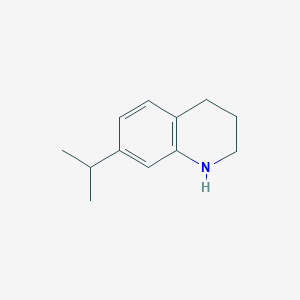
7-Isopropyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isopropyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines. These compounds are semi-hydrogenated derivatives of quinoline and are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 7-Isopropyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the hydrogenation of quinoline derivatives using heterogeneous catalysts . Another method includes the acylation of m-aminophenol to obtain a lactam, which is then reduced to form the desired quinoline . Industrial production methods often involve the nitration and hydrogenation of tetrahydroquinoline, followed by hydrolysis to yield the final product .
Chemical Reactions Analysis
7-Isopropyl-1,2,3,4-tetrahydroquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring. Common reagents used in these reactions include hydrogen gas for hydrogenation, sulfuric acid for alkylation, and various oxidizing agents for oxidation reactions.
Scientific Research Applications
7-Isopropyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Isopropyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-Isopropyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
Quinoline: The fully aromatic parent compound from which tetrahydroquinolines are derived.
Oxamniquine: A bioactive tetrahydroquinoline derivative used in medicinal chemistry. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
7-propan-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)11-6-5-10-4-3-7-13-12(10)8-11/h5-6,8-9,13H,3-4,7H2,1-2H3 |
InChI Key |
DKRSBIXQSAOMTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(CCCN2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)

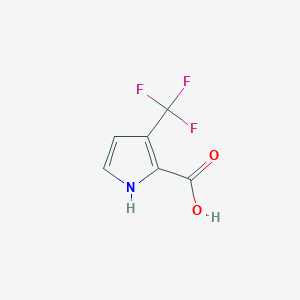
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine](/img/structure/B15071067.png)
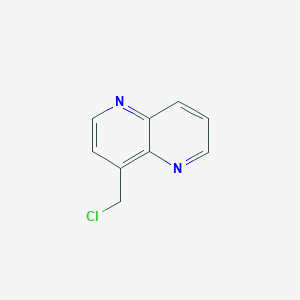
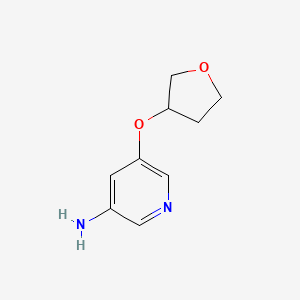
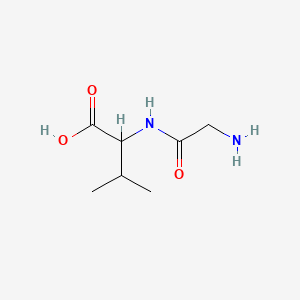

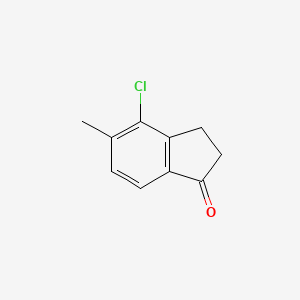
![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)
